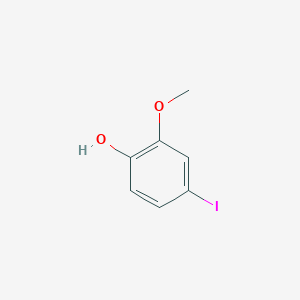

![molecular formula C7H4INOS B1311827 2-Iodobenzo[d]thiazol-6-ol CAS No. 78431-08-0](/img/structure/B1311827.png)

2-Iodobenzo[d]thiazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

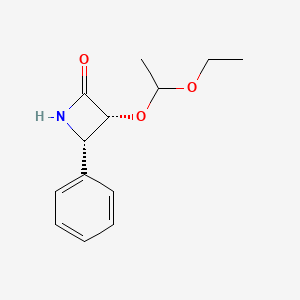

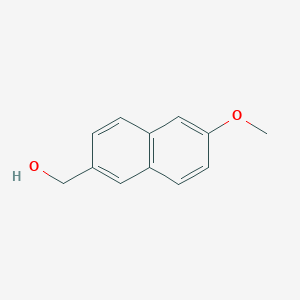

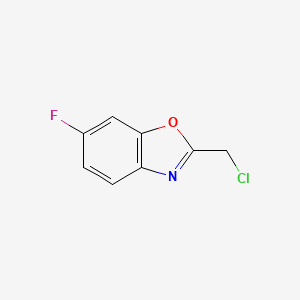

2-Iodobenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C7H4INOS . It is used for pharmaceutical testing . Some similar compounds, such as 2-aminobenzo[d]thiazol-6-ol, have been found to have antimicrobial, antioxidant, and anticancer properties .

Molecular Structure Analysis

The molecule contains a total of 17 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Thiazole .Physical And Chemical Properties Analysis

The average mass of 2-Iodobenzo[d]thiazol-6-ol is 276.098 Da and the monoisotopic mass is 275.921814 Da . Unfortunately, specific physical properties such as boiling point, solubility, and others were not found in the search results.Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Formation of Imidazo[2,1-b]thiazoles : A study detailed the synthesis of 6-substituted imidazo[2,1-b]thiazoles through a palladium/copper-mediated Sonogashira coupling in water. This process involves the reaction of 2-amino-3-(2-propynyl)thiazolium bromide with various iodobenzenes, highlighting the role of 2-Iodobenzo[d]thiazol-6-ol derivatives in creating complex heterocycles (Kamali et al., 2009).

Aminocarbonylation of Iodobenzene Derivatives : Another application is observed in the aminocarbonylation of iodobenzene derivatives using aminothiazole and aminothiadiazole derivatives. This palladium-catalyzed reaction demonstrates the chemospecificity towards the corresponding carboxamides, producing N-1,3-thiazol-2-yl- and N-1,3,4-thiadiazol-2-ylcarboxamides in moderate to high yields (Gergely & Kollár, 2018).

Oxidative Synthesis of 2-Aminobenzothiazoles : The metal-free synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas using catalytic iodine and molecular oxygen showcases an environmentally benign method for constructing benzothiazole derivatives under mild conditions (Zhao et al., 2013).

Advancements in Synthetic Methodologies

Electrochemical Synthesis of Hypervalent Iodine Oxidants : Research on the electrochemical synthesis of hypervalent iodine oxidants from iodobenzenes, including those related to 2-Iodobenzo[d]thiazol-6-ol, highlights a safer and environmentally friendly approach to producing these compounds, which are crucial oxidants in organic synthesis (Bystron et al., 2022).

Oxidation Reactions with IBX : The catalytic use of o-iodoxybenzoic acid (IBX) in oxidation reactions, including those involving 2-Iodobenzo[d]thiazol-6-ol derivatives, demonstrates its utility in converting alcohols to aldehydes or ketones under mild conditions. This process showcases the versatility of iodobenzene derivatives in facilitating oxidation reactions (Thottumkara et al., 2005).

Orientations Futures

Thiazole derivatives, which include 2-Iodobenzo[d]thiazol-6-ol, are being studied for their potential in various biological activities. For example, they have been found to have anti-inflammatory, analgesic, and other activities . This suggests that 2-Iodobenzo[d]thiazol-6-ol and similar compounds could have potential future applications in medicine and pharmacology.

Propriétés

IUPAC Name |

2-iodo-1,3-benzothiazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBIUTVCIIPVIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodobenzo[d]thiazol-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.